molecular formula C6H7Cl2N3 B13601965 2,3-Dichloro-5-(1-methylhydrazin-1-yl)pyridine

2,3-Dichloro-5-(1-methylhydrazin-1-yl)pyridine

Cat. No.: B13601965
M. Wt: 192.04 g/mol
InChI Key: CXBUNQFWUBHQKX-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(1-methylhydrazin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with two chlorine atoms and a 1-methylhydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(1-methylhydrazin-1-yl)pyridine typically involves the reaction of 2,3-dichloropyridine with 1-methylhydrazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution of the chlorine atom by the hydrazine group. The reaction is typically performed under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(1-methylhydrazin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-5-(1-methylhydrazin-1-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(1-methylhydrazin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-5-(1-methylhydrazin-1-yl)pyridine is unique due to the presence of the 1-methylhydrazinyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H7Cl2N3

Molecular Weight

192.04 g/mol

IUPAC Name

1-(5,6-dichloropyridin-3-yl)-1-methylhydrazine

InChI

InChI=1S/C6H7Cl2N3/c1-11(9)4-2-5(7)6(8)10-3-4/h2-3H,9H2,1H3

InChI Key

CXBUNQFWUBHQKX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=C(N=C1)Cl)Cl)N

Origin of Product

United States

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